molecular formula C13H9BrN2O B1352991 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol CAS No. 62871-28-7

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

Cat. No. B1352991
CAS RN: 62871-28-7
M. Wt: 289.13 g/mol
InChI Key: DHGHFCLCUPPGKW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A convenient method to synthesize 2-(1H-benzo[d]imidazol-2-yl)phenyl phosphate (HBIPP), a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity, via the reaction of salicylaldehyde and o-phenylenediamine in the presence of manganese(III) acetate was realized .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    The compound has been utilized in the synthesis of various derivatives, such as 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol. These derivatives are synthesized through reactions involving salicylaldehyde and 1,2-diaminephenylene under different conditions, demonstrating the compound's versatility in organic synthesis (Sun Ducheng, 2012).

  • Metal Complex Formation

    It is used in preparing complexes with metals such as gold (Au). These complexes are studied for biological activities, such as antibacterial and antifungal effects, and anti-cancer activity, highlighting its potential in medicinal chemistry (Faiq F. Karam & H. Hessoon, 2021).

Biological and Medicinal Applications

  • Fluorescence Properties

    The compound exhibits significant fluorescence properties when coordinated with metals like Zn2+, indicating its potential as a fluorescent probe in biochemical and medical research (Zheng Wen-yao, 2012).

  • Corrosion Inhibition

    Derivatives of this compound have been studied as corrosion inhibitors for steel, illustrating its application in industrial chemistry for protecting metals against corrosion (M. Yadav et al., 2016).

Advanced Material Applications

  • Electrical and Optical Properties

    The synthesis and characterization of benzimidazole derivatives, including this compound, reveal their potential in the field of materials science, particularly for their electrical, optical, and thermal properties, which could be relevant in semiconductor and photonic technologies (Siddeswaran Anand & A. Muthusamy, 2018).

  • Sensor Development

    Studies have shown that derivatives of this compound can act as effective fluorescent sensors for metal ions like Al3+ and Zn2+, indicating its utility in developing sensitive materials for detecting specific ions in various environments (G. Suman et al., 2019).

Safety And Hazards

After ensuring the pharmacological effects and safety, we designated 2 as a clinical candidate, named K-604 .

Future Directions

The derivatives reported in this study might be useful for the design of more potent and selective inhibitors of hCA II and VII . This could be a promising direction for future research.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGHFCLCUPPGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422048
Record name 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

CAS RN

62871-28-7
Record name 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YP Tong, Z Jin, YW Lin - Journal of Structural Chemistry, 2015 - Springer
In this paper the DFT-/TDDFT-based theoretical calculation results of the electroluminescence/photoluminescence zinc(II) chelate complex [ZnL 2 ] are presented, including …
Number of citations: 2 link.springer.com
X He, Y Wu, W Jin, X Wang, C Wu… - Applied Organometallic …, 2018 - Wiley Online Library
A new, convenient and efficient AgNO 3 ‐catalyzed strategy for the preparation of 2‐(benzo[d]azol‐2‐yl)phenol derivatives in good to excellent yields (63–98%) is described. The …
Number of citations: 17 onlinelibrary.wiley.com
SB Garud - 2017 - books.google.com
The development of modern medicinal inorganic chemistry, stimulated by the discovery of cis-dichlorodamine platinum (II) cis-platin & its subsequent use as a drug in the treatment of …
Number of citations: 0 books.google.com

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